Product packaging for 2-Methyl-3-(3-nitrophenyl)benzoic acid(Cat. No.:CAS No. 1261891-59-1)

2-Methyl-3-(3-nitrophenyl)benzoic acid

Cat. No.: B6401791
CAS No.: 1261891-59-1
M. Wt: 257.24 g/mol
InChI Key: VVAXRPVAMDOURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-3-(3-nitrophenyl)benzoic acid is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 257.06880783 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO4 B6401791 2-Methyl-3-(3-nitrophenyl)benzoic acid CAS No. 1261891-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-12(6-3-7-13(9)14(16)17)10-4-2-5-11(8-10)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAXRPVAMDOURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690043
Record name 2-Methyl-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-59-1
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2-methyl-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261891-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance Within Aromatic Nitro Carboxylic Acid Chemistry

Aromatic nitro-carboxylic acids are a well-established class of compounds in organic chemistry. google.com They are characterized by the presence of both a carboxyl group (-COOH) and a nitro group (-NO2) on an aromatic ring. google.com These functional groups are electron-withdrawing, influencing the reactivity of the aromatic ring and providing sites for further chemical transformations. They are crucial intermediates in the synthesis of dyes, polymers, and pharmaceuticals. google.comgoogle.com

The requested compound, 2-Methyl-3-(3-nitrophenyl)benzoic acid, is a member of the biaryl carboxylic acid family, a structure of central importance in medicinal chemistry and materials science. rsc.org The synthesis of such unsymmetrical biaryls typically relies on powerful cross-coupling methodologies.

Overview of Potential Research Trajectories

Convergent and Divergent Synthetic Routes to this compound

The construction of the biaryl backbone of this compound can be approached from two distinct strategic standpoints. A convergent synthesis involves the independent preparation of key molecular fragments that are then joined in a late-stage coupling reaction. Conversely, a divergent approach begins with a common, simpler core structure that is sequentially functionalized to arrive at the final product.

For this compound, a convergent synthesis is most effectively realized through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ajgreenchem.com This powerful carbon-carbon bond-forming reaction provides a direct route to the biphenyl (B1667301) structure. rsc.org A typical convergent approach would involve the coupling of two functionalized aryl partners. The selection of coupling partners can be designed in two primary ways, as illustrated in the table below.

RouteAryl Halide PartnerArylboronic Acid/Ester Partner
A 2-Bromo-3-methylbenzoic acid(3-Nitrophenyl)boronic acid
B 1-Bromo-3-nitrobenzene(2-Carboxy-3-methylphenyl)boronic acid

A divergent synthesis, on the other hand, would commence with a simpler biphenyl precursor, such as 2-methyl-3-phenylbenzoic acid. This starting material would then undergo a series of reactions, namely nitration and oxidation, to introduce the required nitro and carboxyl functionalities in a stepwise manner.

One key pathway to the target molecule involves the electrophilic nitration of a biphenyl carboxylic acid precursor like 2-methyl-3-phenylbenzoic acid. The nitration of aromatic rings is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.org The sulfuric acid acts as a catalyst by protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com

An alternative synthetic route involves installing the carboxylic acid functionality onto a pre-existing aromatic nitro precursor. This can be achieved either through direct carboxylation or, more commonly, through the oxidation of a suitable functional group, such as a methyl group.

A plausible precursor for this strategy is 2,x'-dimethyl-3'-nitrobiphenyl. The oxidation of an aryl-bound methyl group to a carboxylic acid is a well-established transformation. Traditional methods employ strong, stoichiometric oxidizing agents like nitric acid or potassium permanganate. researchgate.netgoogle.com For instance, the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid can be accomplished by refluxing with 40-55% aqueous nitric acid. google.com This method, while effective, often requires harsh conditions and generates significant waste. researchgate.net A more modern and catalytically driven approach, which aligns with green chemistry principles, involves the aerobic oxidation of the methyl group and will be discussed in the following section.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers significant advantages in organic synthesis, including milder reaction conditions, improved selectivity, and reduced waste. Both transition metal catalysis and organocatalysis represent key frontiers in the efficient synthesis of complex molecules.

The oxidation of a methyl group on a nitroaromatic precursor can be achieved efficiently using transition metal catalysts that facilitate the use of molecular oxygen or peroxides as the terminal oxidant. researchgate.netgoogle.com A widely used catalytic system for the aerobic oxidation of alkylaromatics, such as nitrotoluenes, employs a combination of cobalt (II) acetate (B1210297) and manganese (II) acetate. researchgate.netchemicalbook.com

This catalytic process is understood to proceed via a radical mechanism. The cobalt and manganese salts facilitate the decomposition of hydroperoxides, generating radical species that initiate the oxidation of the methyl group. This method represents a greener alternative to stoichiometric oxidants. researchgate.net Research on the oxidation of p-nitrotoluene has demonstrated high yields of p-nitrobenzoic acid under relatively mild conditions. researchgate.net Similar conditions can be applied to the biphenyl system.

Catalyst SystemOxidantSolventTemperature (°C)Yield (%)Reference
Co(OAc)₂ / Mn(OAc)₂ / NAPIAirAcetic Acid13092 (for m-isomer) researchgate.net
MnO₂ / NHPIO₂ (0.4 MPa)None11089 (for p-isomer) researchgate.net
Co(OAc)₂ / Mn(OAc)₂H₂O₂n-Hexanoic Acid6087 (for isomer) chemicalbook.com
NAPI: N-acetoxyphthalimide; NHPI: N-hydroxyphthalimide

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, is a rapidly expanding field of research. It offers the potential to avoid the use of toxic or expensive heavy metals. While organocatalytic methods have been developed for a wide array of transformations, including nitrations and C-H functionalizations, specific and established protocols for the synthesis of this compound are not prominently featured in surveyed scientific literature. The development of such methods remains a target for future research.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to various stages of the synthesis of this compound.

For convergent routes employing the Suzuki-Miyaura coupling, significant green advancements have been made. gctlc.orgcdnsciencepub.com These include:

Safer Solvents: Performing the reaction in aqueous media, which dramatically reduces the need for volatile and often hazardous organic solvents. gctlc.orgrsc.org

Catalyst Efficiency and Recycling: Developing highly efficient palladium catalysts that can be used at very low loadings (mol %). researchgate.net Furthermore, specialized fluorous or water-soluble catalysts have been designed that can be recovered and reused, minimizing waste and cost. researchgate.netacs.org

Energy Efficiency: Optimizing reaction conditions to proceed at room temperature or with short reaction times, thereby reducing energy consumption. gctlc.orgrsc.org

For divergent routes involving oxidation, the shift from stoichiometric oxidants to catalytic systems is a core green strategy. The use of molecular oxygen from the air as the ultimate oxidant, facilitated by catalysts like cobalt and manganese salts, is a prime example of a cleaner production method. google.com This approach features high atom economy and avoids the large quantities of waste associated with reagents like dichromate or permanganate. researchgate.net Chinese patents describe this aerobic oxidation as a method with low risk, low pollution, and low raw material cost. google.comgoogle.com

An in-depth examination of the chemical compound this compound reveals advanced synthetic strategies focused on sustainability and mechanistic understanding. Modern methodologies prioritize environmentally benign processes and efficiency, moving away from traditional synthetic routes toward greener alternatives.

Chemical Transformations and Derivatization of 2 Methyl 3 3 Nitrophenyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety in 2-Methyl-3-(3-nitrophenyl)benzoic acid

The carboxylic acid group (-COOH) is a cornerstone of organic synthesis, offering numerous avenues for molecular modification. Its reactivity in this compound is analogous to that of other substituted benzoic acids, primarily involving reactions at the carbonyl carbon and the acidic proton. noaa.govnih.govchemicalbook.com

Esterification and Amidation Reactions of this compound

The conversion of the carboxylic acid group into esters and amides represents fundamental transformations for altering the molecule's physical and chemical properties.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves heating the acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.comlibretexts.org This is a reversible equilibrium-driven process, often requiring the use of excess alcohol or removal of water to drive the reaction to completion. masterorganicchemistry.comlibretexts.org For this compound, reaction with a simple alcohol like methanol (B129727) under these conditions would yield methyl 2-methyl-3-(3-nitrophenyl)benzoate. The use of solid acid catalysts, such as a zirconium/titanium composite, has also been reported for the esterification of various benzoic acids with methanol. researchgate.net

Amidation: The formation of an amide bond from the carboxylic acid can be achieved through several routes. A direct reaction with an amine is possible but typically requires high temperatures. More commonly, the carboxylic acid is first activated to increase its electrophilicity. One standard method involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.comgoogle.com This highly reactive intermediate readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, coupling agents can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. In some unconventional routes, nitroarenes themselves can serve as amine surrogates in amidation reactions under specific catalytic conditions. nih.govresearchgate.net

TransformationTypical Reagents and ConditionsProduct TypeReference
EsterificationAlcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., conc. H₂SO₄), HeatEster chemguide.co.ukmasterorganicchemistry.com
Amidation (via Acid Chloride)1. SOCl₂ or PCl₅ 2. Primary or Secondary Amine (e.g., RNH₂, R₂NH)Amide google.comgoogle.com
Amidation (Direct Coupling)Amine, Coupling Agent (e.g., DCC, EDC), Mild ConditionsAmide nih.gov

Decarboxylation Pathways for this compound

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that typically requires significant energy input for simple aromatic acids. masterorganicchemistry.com Unlike β-keto acids or malonic acids, which undergo decarboxylation relatively easily upon heating via a cyclic transition state, benzoic acids lack this internal stabilization mechanism. masterorganicchemistry.comkhanacademy.org

The decarboxylation of unactivated benzoic acids is generally slow, often requiring temperatures of 400 °C or higher. acs.org However, the reaction can be promoted under specific conditions. Radical decarboxylation of aroylbenzoic acids has been achieved using an oxidative system like Ag(I)/K₂S₂O₈, which generates an aryl radical that can then undergo further reactions. acs.org Electrochemical methods have also been employed for the oxidative decarboxylation of certain carboxylic acids. nih.gov For this compound, it is expected that forcing conditions would be necessary to achieve decarboxylation, likely proceeding through a radical or high-energy ionic intermediate.

Decarboxylation MethodTypical Reagents and ConditionsMechanism TypeReference
ThermalHigh Temperature (>400 °C)Ionic/Radical acs.org
Oxidative RadicalAg(I) / K₂S₂O₈, HeatRadical acs.org
ElectrochemicalAnodic OxidationRadical/Cationic nih.gov

Transformations of the Nitro Group in this compound

The nitro group (-NO₂) is a versatile functional group, primarily serving as a precursor to the amino group, which opens up a vast array of subsequent derivatization options.

Reduction of the Nitro Group to Amine Functionality

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used reactions in organic synthesis. wikipedia.orgmasterorganicchemistry.com A plethora of reagents and conditions can accomplish this transformation, offering a range of selectivities and compatibilities with other functional groups. masterorganicchemistry.comorgoreview.com The product of this reaction on this compound would be 3-(3-aminophenyl)-2-methylbenzoic acid.

Common methods for this reduction fall into two main categories:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective catalysts for this purpose. wikipedia.orgmasterorganicchemistry.com This method is often clean and high-yielding but may also reduce other susceptible groups if present.

Chemical Reduction: This involves the use of metals in acidic media. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic and effective choices. masterorganicchemistry.comorgoreview.com Tin(II) chloride (SnCl₂) is another mild and selective reagent. wikipedia.org A process using trichlorosilane (B8805176) in the presence of an organic base has also been developed as a metal-free reduction method. google.com

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule.

MethodReagent(s)Typical ConditionsReference
Catalytic HydrogenationH₂, Pd/C or PtO₂ or Raney NiSolvent (e.g., Ethanol, Ethyl Acetate) wikipedia.orgmasterorganicchemistry.com
Metal in Acid (Béchamp Reduction)Fe, HClAqueous/Alcoholic solution, Heat orgoreview.com
Metal in AcidSn or Zn, HClAqueous/Alcoholic solution masterorganicchemistry.com
Tin(II) Chloride ReductionSnCl₂·2H₂OEthanol or Ethyl Acetate (B1210297), Reflux wikipedia.org
Metal-Free ReductionTrichlorosilane (HSiCl₃), Organic BaseOrganic Solvent (e.g., Acetonitrile) google.com

Further Derivatization of Amino-Phenylbenzoic Acid Analogues (e.g., via diazotization)

The synthesis of 3-(3-aminophenyl)-2-methylbenzoic acid provides a key intermediate for numerous further transformations, most notably through the reaction of the newly introduced amino group. Diazotization of the primary aromatic amine creates a highly versatile diazonium salt intermediate. researchgate.netorganic-chemistry.org This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0-5 °C). organic-chemistry.orgicrc.ac.ir

The resulting diazonium salt, [3-(3-diazoniophenyl)-2-methylbenzoic acid] chloride, can undergo a wide variety of substitution reactions, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions. organic-chemistry.orgacs.org These reactions allow for the introduction of a range of substituents onto the aromatic ring in place of the original amino group.

Reaction TypeReagent(s) for Diazonium SaltSubsequent Reagent(s)Product Functional GroupReference
Sandmeyer (Halogenation)NaNO₂, HCl (0-5 °C)CuCl-Cl acs.org
Sandmeyer (Halogenation)NaNO₂, HBr (0-5 °C)CuBr-Br organic-chemistry.org
Sandmeyer (Cyanation)NaNO₂, H⁺ (0-5 °C)CuCN-CN organic-chemistry.org
IodinationNaNO₂, H⁺ (0-5 °C)KI-I organic-chemistry.org
HydroxylationNaNO₂, H₂SO₄ (0-5 °C)H₂O, Heat-OH acs.org
Azo CouplingNaNO₂, HCl (0-5 °C)Activated Aromatic (e.g., Phenol, Aniline)Azo compound (-N=N-Ar) researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings of this compound

The substitution pattern on the biphenyl (B1667301) system of this compound is complex, with the outcome of substitution reactions depending on the directing effects of the pre-existing groups on each ring. libretexts.org

Electrophilic Aromatic Substitution: This type of reaction involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) rings. The substituents on each ring direct the incoming electrophile to specific positions.

On the 2-methylbenzoic acid ring: This ring contains an activating, ortho-, para-directing methyl group (-CH₃) and two deactivating, meta-directing groups: the carboxylic acid (-COOH) and the 3-nitrophenyl substituent. libretexts.orgchemguide.co.uk The directing effects are competing. The methyl group strongly activates the positions ortho and para to it (positions 6 and 4). The carboxylic acid directs to the position meta to it (position 5). The bulky 3-nitrophenyl group also directs meta to its position (position 5) and sterically hinders attack at the adjacent position 4 and 2. The combined electronic and steric influences suggest that electrophilic attack is disfavored on this ring, but if it were to occur, position 5 would be the most likely site, being meta to both deactivating groups and ortho to the activating methyl group, though steric hindrance could be a significant factor.

On the 3-nitrophenyl ring: This ring contains a strongly deactivating, meta-directing nitro group (-NO₂). libretexts.orgchemguide.co.uk Therefore, any electrophilic substitution on this ring would be significantly slower than on benzene itself and would be directed to the positions meta to the nitro group (positions 1' and 5' relative to the point of attachment).

Nucleophilic Aromatic Substitution (SₙAr): This reaction is less common for simple benzene rings and requires the presence of a strong electron-withdrawing group and a good leaving group on the ring. The 3-nitrophenyl ring of the molecule is a potential candidate for SₙAr. The powerful electron-withdrawing nitro group activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. While there is no inherent leaving group in the structure, if a leaving group (like a halide) were present on this ring, substitution by a strong nucleophile would be feasible. In an alkaline environment, the p-nitrophenol moiety, if formed, exists in its deprotonated anionic form, which is a superior leaving group. acs.org

Stereochemical Aspects of this compound Transformations

The stereochemistry of this compound is a critical aspect of its chemical behavior, largely dictated by the phenomenon of atropisomerism. This form of chirality arises from hindered rotation around a single bond, a characteristic feature of certain substituted biphenyl compounds. Due to the presence of substituents in the ortho-positions of the biphenyl core, this compound has the potential to exist as stable stereoisomers.

Atropisomerism occurs when the rotation around the single bond connecting the two phenyl rings is restricted to a degree that allows for the isolation of individual rotational isomers, known as atropisomers. unacademy.compharmaguideline.com These isomers are not a result of a traditional chiral center but rather of a chiral axis along the biphenyl linkage. pharmaguideline.comcutm.ac.in For atropisomerism to be observed, the energy barrier to rotation must be sufficiently high, which is typically achieved by the presence of bulky groups in the ortho-positions of the biphenyl system. unacademy.compharmaguideline.com In the case of this compound, the ortho-substituents are a methyl group and a carboxylic acid group on one ring, and a nitro group on the other. The steric hindrance caused by these groups can restrict the free rotation around the central carbon-carbon single bond.

The stability of atropisomers is temperature-dependent; as the temperature increases, the rate of interconversion between the isomers also increases. unacademy.com A commonly accepted threshold for the existence of atropisomers is a half-life of at least 1000 seconds for interconversion at a specific temperature. wikipedia.org

The presence of axial chirality in this compound means that its transformations can lead to products with distinct stereochemical outcomes. wikipedia.org Any chemical modification of the existing functional groups or the introduction of new ones can be influenced by the pre-existing axial chirality, potentially leading to diastereomeric products if new stereocenters are formed. The stereochemical purity of the starting atropisomer can be crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. wikipedia.org

The table below outlines the key structural features of biphenyl compounds that lead to atropisomerism and how this compound aligns with these criteria.

Structural Requirement for Atropisomerism Presence in this compound Implication
Substituted Biphenyl CoreYesThe molecule possesses the fundamental biphenyl structure necessary for potential hindered rotation.
Bulky Ortho-SubstituentsYes (Methyl group, Carboxylic acid group, Nitro group)These groups create steric hindrance that can restrict free rotation around the central C-C bond. unacademy.compharmaguideline.com
Non-identical Ortho-SubstituentsYesThe pattern of substitution breaks the symmetry of the molecule, leading to the possibility of non-superimposable mirror images (enantiomers).
Chiral AxisYesThe restricted rotation around the biphenyl bond creates an axis of chirality. pharmaguideline.comcutm.ac.in

It is important to note that while the structure of this compound suggests the potential for atropisomerism, the actual stability and isolability of its atropisomers would need to be confirmed through experimental studies. Such studies would involve techniques like chiral chromatography to separate the enantiomers and kinetic studies to determine the energy barrier to rotation.

Advanced Spectroscopic and Crystallographic Analyses of 2 Methyl 3 3 Nitrophenyl Benzoic Acid

Solid-State Structural Elucidation

The determination of the three-dimensional arrangement of atoms in a crystalline solid is crucial for understanding its physical and chemical properties. This is typically achieved through techniques like single-crystal X-ray diffraction.

No specific single-crystal X-ray diffraction data for 2-Methyl-3-(3-nitrophenyl)benzoic acid has been found in the public domain.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can identify and analyze different types of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical in determining the packing of molecules in the crystal lattice.

Specific Hirshfeld surface analysis for this compound has not been reported in the available literature.

Conformational Analysis via Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for elucidating the structure of molecules in solution. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can provide detailed information about the connectivity of atoms and the spatial proximity of different parts of a molecule, thereby revealing its preferred conformation or shape in solution.

While general 1H NMR spectral data is available for the related compound 2-Methyl-3-nitrobenzoic acid chemicalbook.com, no advanced NMR studies focused on the conformational analysis of this compound have been identified.

Vibrational Spectroscopy for Understanding Molecular Interactions

Vibrational spectroscopy, which includes techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the chemical environment, including intermolecular interactions like hydrogen bonding. By analyzing the shifts in vibrational frequencies, one can gain insights into the nature and strength of these interactions in the solid state.

No specific FTIR or Raman spectroscopic data for this compound is available in the reviewed literature.

Computational and Theoretical Investigations of 2 Methyl 3 3 Nitrophenyl Benzoic Acid

Quantum Chemical Studies on the Electronic Structure and Reactivity of 2-Methyl-3-(3-nitrophenyl)benzoic acid

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. niscpr.res.innih.gov It is favored for its balance of accuracy and computational cost. DFT calculations can determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation

ParameterBond/AnglePredicted Value
Bond LengthC-COOH~1.49 Å
Bond LengthC-NO₂~1.48 Å
Bond LengthC-CH₃~1.51 Å
Bond AngleC-C-COOH~121°
Dihedral AnglePhenyl-Phenyl~50-70°
Note: These are representative values based on similar structures. Actual values would require a specific calculation.

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. wikipedia.orgacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the phenyl ring bearing the methyl and carboxyl groups, which are less electron-withdrawing than the nitro group. The LUMO would likely be concentrated on the nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group.

Table 2: Illustrative Frontier Molecular Orbital Parameters for this compound

ParameterDescriptionPredicted Energy Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital~ -6.5 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital~ -2.4 eV
ΔE (Gap)HOMO-LUMO Energy Gap~ 4.1 eV
Note: These values are illustrative, based on calculations for similar aromatic compounds. researchgate.net

Prediction of Spectroscopic Parameters for this compound

Computational methods, particularly DFT, are also used to predict spectroscopic properties. By calculating the vibrational frequencies of a molecule, one can generate theoretical Infrared (IR) and Raman spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. Each peak in the vibrational spectrum corresponds to a specific motion of the atoms, such as the stretching of the C=O bond in the carboxylic acid or the N-O bonds in the nitro group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These theoretical shifts for ¹H and ¹³C atoms are valuable for assigning peaks in experimental NMR spectra, which is often a complex task for molecules with many similar atoms. nih.gov The accuracy of these predictions provides confidence in the determined molecular structure.

Molecular Dynamics Simulations of this compound in Solution and Solid States

While quantum mechanics describes the electronic state of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations can model the behavior of this compound in different environments, such as in a solvent (solution state) or in a crystal lattice (solid state).

In solution, MD simulations could reveal how the molecule interacts with solvent molecules, its conformational flexibility (e.g., rotation around the biphenyl (B1667301) bond), and how it might form aggregates. In the solid state, these simulations can help understand crystal packing, intermolecular interactions like hydrogen bonding (e.g., between carboxylic acid groups), and π-π stacking between the aromatic rings, which are crucial for determining the material's bulk properties. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is an invaluable tool for identifying reactive sites. researchgate.net The MEP map uses a color scale to show different values of electrostatic potential:

Red: Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating likely sites for nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show highly negative potential (red) around the oxygen atoms of the carboxylic acid and the nitro group, as these are the most electronegative atoms. researchgate.net A region of high positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. This visualization directly points to the most reactive parts of the molecule, highlighting the acidic nature of the proton and the nucleophilic character of the oxygen atoms. rsc.org

Applications of 2 Methyl 3 3 Nitrophenyl Benzoic Acid in Materials Science and Supramolecular Chemistry

2-Methyl-3-(3-nitrophenyl)benzoic acid as a Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The structure and properties of these materials are highly dependent on the geometry and functionality of the organic linkers used. While biphenyl (B1667301) dicarboxylic acids and related structures featuring nitro or amino groups are utilized in the synthesis of MOFs, no specific studies have been found that employ this compound for this purpose.

There are no available research articles or patents describing the design or synthesis of Metal-Organic Frameworks that specifically incorporate this compound as a building block. General methods for MOF synthesis, such as solvothermal and hydrothermal techniques, are common, but their application to this ligand has not been documented in the accessible literature.

As no MOFs or coordination polymers based on this compound have been reported, there is no data available on the structural characteristics of such networks. Information regarding their topology, dimensionality, porosity, or the coordination environment of the metal centers is currently nonexistent in scientific literature.

Supramolecular Assembly Strategies Involving this compound

Supramolecular assembly relies on non-covalent interactions to organize molecules into well-defined, higher-order structures. For a molecule like this compound, key interactions would be expected to include hydrogen bonding via its carboxylic acid group and π-stacking from its aromatic rings. However, specific studies detailing these interactions for this compound are not available.

The biphenyl structure of this compound provides potential for π-π stacking interactions between its aromatic rings, which could play a significant role in its crystal engineering. The nitro group could also participate in various non-covalent interactions. Despite the theoretical potential for these interactions, there are no published studies that characterize or analyze the π-stacking or other non-covalent forces within the solid-state structure of this specific compound.

Utilization of this compound in Functional Organic Materials (Non-Biological Applications)

While organic molecules with nitro groups and biphenyl scaffolds can be precursors for various functional materials, including those with optical or electronic properties, there is no documented research on the application of this compound in the development of functional organic materials for non-biological uses. Its potential in fields such as nonlinear optics, molecular sensing, or as a component in liquid crystals remains unexplored in the scientific literature.

Environmental Degradation Pathways and Chemical Fate of 2 Methyl 3 3 Nitrophenyl Benzoic Acid Excluding Ecotoxicity

Photolytic Degradation Mechanisms of 2-Methyl-3-(3-nitrophenyl)benzoic acid

Direct photolysis in sunlight may contribute to the degradation of this compound. Aromatic nitro compounds are known to absorb light in the environmentally relevant UV spectrum, which can lead to their transformation. The primary mechanism would likely involve the excitation of the nitro group, potentially leading to its reduction to nitroso or amino functionalities. Another possible pathway is the photolytic cleavage of the aromatic rings, although this typically requires more energy.

Indirect photolysis, mediated by photochemically produced reactive species in water such as hydroxyl radicals (•OH), is another potential degradation route. These highly reactive oxidants can attack the aromatic rings or the methyl group, initiating a cascade of oxidative degradation reactions. However, specific studies detailing the photolytic half-life, quantum yield, or degradation products for this compound are not available in published literature. The degradation of 3-nitrobenzoic acid, a structural component, is known to be influenced by photolysis in sunlight. nih.gov

Abiotic Hydrolysis and Oxidation Pathways of this compound

Hydrolysis: The chemical bonds within this compound—specifically the carbon-carbon bonds of the biphenyl (B1667301) structure, the carbon-nitrogen bond of the nitro group, and the carbon-carbon bond of the methyl group—are generally resistant to hydrolysis under typical environmental conditions (i.e., neutral pH and ambient temperature). While alkaline hydrolysis can promote the transformation of some highly nitrated compounds like 2,4,6-trinitrotoluene (B92697) (TNT), this often involves the formation of stable Meisenheimer complexes, a reaction that is less favorable for mono-nitrated compounds. acs.orgepa.gov Studies on other nitroaromatic compounds have shown that hydrolysis is not a significant degradation pathway. okstate.edu Therefore, abiotic hydrolysis is not expected to be a major fate process for this molecule in the environment.

Oxidation: In the absence of light, the primary abiotic oxidative process in the environment involves reactions with strong oxidants. In atmospheric conditions, gas-phase reaction with hydroxyl radicals would likely be a significant removal process, targeting the biphenyl ring system and the methyl group. In aquatic systems, advanced oxidation processes involving hydroxyl radicals or other oxidizing agents could degrade the compound. The methyl group is susceptible to oxidation, potentially being converted to a carboxylic acid group. jru.edu.in The aromatic rings can undergo hydroxylation, followed by ring-opening reactions. acs.org However, no specific kinetic data or reaction product studies for the abiotic oxidation of this compound have been documented.

Biotransformation and Microbial Degradation Studies of 2-Methyl-3-(3-nitrophenyl)benzoic acidacs.org

The presence of a nitro group often makes aromatic compounds recalcitrant to biodegradation due to its electron-withdrawing properties, which hinder the initial oxidative attacks common in aerobic degradation pathways. nih.govrsc.org Nevertheless, microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, and these pathways provide a strong indication of the potential biotransformation of this compound. nih.govdtic.mil

Microbial degradation can proceed through several distinct mechanisms, broadly categorized as reductive or oxidative. nih.gov

Reductive Pathways: Under anaerobic conditions, the most common initial step is the reduction of the nitro group (-NO2). eaht.org This reaction is catalyzed by nitroreductase enzymes and proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine, 2-Methyl-3-(3-aminophenyl)benzoic acid. nih.gov Bacteria such as Desulfovibrio and Clostridium species are known to carry out these reductions. nih.gov The resulting aromatic amine is typically more amenable to subsequent aerobic degradation than the parent nitro compound.

Oxidative Pathways: In aerobic environments, bacteria can utilize two main oxidative strategies to eliminate the nitro group and cleave the aromatic ring. nih.gov

Dioxygenase Attack: Dioxygenase enzymes can insert two hydroxyl groups onto one of the aromatic rings. This hydroxylation can lead to the spontaneous elimination of the nitro group as nitrite (B80452). nih.govasm.org The resulting dihydroxylated intermediate (a catechol derivative) is a common substrate for ring-fission enzymes, which break open the aromatic ring and funnel the products into central metabolism. asm.orgnih.gov

Monooxygenase Attack: Monooxygenase enzymes can hydroxylate the ring, which can also precipitate the removal of the nitro group. eaht.org

Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also capable of extensively degrading nitroaromatic compounds, often through mineralization to simpler molecules. nih.gov Given that various Pseudomonas strains can degrade related compounds like benzoic acid and nitrobenzene, it is plausible that similar organisms could adapt to utilize this compound. asm.orgnih.gov

The table below summarizes the primary microbial strategies for degrading nitroaromatic compounds, which are applicable to the potential biotransformation of this compound.

Table 1: Potential Microbial Degradation Strategies for this compound

Degradation Strategy Environmental Condition Key Enzymes Involved Initial Transformation Product (Postulated) Reference
Nitro-Group Reduction Anaerobic Nitroreductases 2-Methyl-3-(3-aminophenyl)benzoic acid nih.gov, eaht.org, rsc.org
Dioxygenase-Mediated Ring Dihydroxylation Aerobic Dioxygenases Dihydroxy-methyl-biphenyl-carboxylic acid + Nitrite nih.gov, asm.org
Monooxygenase-Mediated Ring Hydroxylation Aerobic Monooxygenases Hydroxy-methyl-nitrophenyl-benzoic acid nih.gov, eaht.org
Hydride-Meisenheimer Complex Formation Aerobic Hydride Transferases Hydride-adduct leading to nitrite elimination nih.gov, eaht.org

| Fungal Mineralization | Aerobic | Ligninolytic Enzymes | Complete degradation to CO2 and H2O | nih.gov |

Emerging Research Directions and Prospects for 2 Methyl 3 3 Nitrophenyl Benzoic Acid

Current Challenges in the Synthesis and Application of 2-Methyl-3-(3-nitrophenyl)benzoic acid

The primary method for constructing unsymmetrical biaryl systems like this compound is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orglibretexts.org This reaction typically involves the coupling of an aryl boronic acid or its ester with an aryl halide. gre.ac.uk The synthesis of this compound would likely proceed via the coupling of a 3-halo-2-methylbenzoic acid derivative with (3-nitrophenyl)boronic acid, or the alternative pairing.

Synthesis Challenges:

Catalyst and Ligand Selection: The success of Suzuki coupling is highly dependent on the palladium catalyst and the associated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.gov The sterically hindered nature of the ortho-substituted 2-methyl-3-halobenzoic acid derivative requires careful selection of bulky and electron-rich ligands to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org

Reaction Conditions: Optimizing reaction conditions such as the base, solvent, and temperature is crucial. The presence of the carboxylic acid and nitro functional groups requires mild conditions to avoid side reactions. For instance, the boronic acid is susceptible to protodeboronation, especially under harsh basic conditions and elevated temperatures, which reduces the yield of the desired biphenyl (B1667301) product. researchgate.net

Side Reactions: A significant challenge in Suzuki couplings is the formation of homo-coupled byproducts, where two molecules of the boronic acid or two molecules of the aryl halide react with each other. acs.org Separating these impurities from the target product can be difficult and adds complexity to the purification process.

Purification: The final product and any side products are likely to have similar physical properties, making purification by standard methods like crystallization or column chromatography challenging. The presence of the polar carboxylic acid group further complicates the selection of appropriate chromatographic conditions.

Application Challenges:

Currently, there are no well-documented applications for this compound. The primary challenge is the lack of fundamental research into its physical, chemical, and material properties. Without this foundational data, its potential in any field remains speculative. The initial hurdle for any application is the development of a scalable and efficient synthesis to produce the compound in sufficient quantities for investigation.

Table 1: Hypothetical Suzuki-Miyaura Synthesis and Associated Challenges
Reaction StepDescriptionKey ChallengesPotential Solutions
Reactant SelectionCoupling of (3-bromo-2-methyl)benzoic acid with (3-nitrophenyl)boronic acid.Availability and stability of starting materials.Synthesis of reactants from commercial precursors. Use of boronic esters for enhanced stability.
Catalytic CyclePd(0)-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgSlow reaction rates due to steric hindrance; catalyst deactivation.Screening of various Pd catalysts (e.g., Pd(PPh₃)₄) and bulky phosphine ligands (e.g., XPhos). acs.org
Side ReactionsHomo-coupling of boronic acid; hydrolytic deboronation. uea.ac.ukLow yield of the desired product.Use of rigorously anhydrous conditions; careful control of base stoichiometry and reaction temperature. uea.ac.uk
PurificationSeparation of the target compound from starting materials and byproducts.Similar polarity of product and impurities.Multi-step purification involving extraction and chromatography; potential derivatization to aid separation.

Future Avenues in the Chemical Modification of this compound

The structure of this compound offers several functional groups that can be targeted for chemical modification to generate a library of new derivatives. These modifications could fine-tune the molecule's properties for specific applications.

Modification of the Carboxylic Acid Group: The carboxylic acid is a versatile handle for various transformations. cd-bioparticles.com

Esterification/Amidation: Conversion to esters or amides can alter solubility, steric bulk, and electronic properties. This could be useful for creating liquid crystal precursors or monomers for polyamides and polyesters.

Reduction: The carboxylic acid can be reduced to a primary alcohol, providing a new site for further functionalization, such as conversion into an aldehyde or an ether.

Conversion to Nitrile: The carboxylic acid could potentially be converted directly into a nitrile group, a valuable functional group in materials and medicinal chemistry. rsc.org

Modification of the Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule.

Reduction to Amine: The most common transformation is the reduction of the nitro group to an amine (aniline derivative). This introduces a basic, nucleophilic site, opening pathways to a wide range of new compounds, such as amides, sulfonamides, and diazonium salts, which are precursors for many other functional groups. orgsyn.org The resulting aminobiphenyl derivative could be a key intermediate for dyes or pharmacologically active molecules.

Partial Reduction: Selective, partial reduction to a hydroxylamine (B1172632) or nitroso group could also be explored, leading to unique reactivity.

Modification of the Aromatic Rings:

Electrophilic Aromatic Substitution: Further substitution on either of the two phenyl rings is possible, though the regioselectivity would be complex due to the competing directing effects of the existing substituents (methyl, carboxyl, and nitro groups, and the other phenyl ring). Reactions like nitration, halogenation, or sulfonation could be investigated to produce highly functionalized biphenyls.

Table 2: Potential Chemical Modifications of this compound
Functional GroupReaction TypeProduct ClassPotential Utility
Carboxylic AcidEsterificationEstersLiquid crystal precursors, polymer monomers.
AmidationAmidesPolyamide precursors, ligands.
ReductionAlcoholsIntermediates for further synthesis.
Nitro GroupReductionAmines (Anilines)Dye intermediates, building blocks for polymers. orgsyn.org
Cyclization (intramolecular)Heterocycles (e.g., Carbazoles)Organic electronic materials. chemicalbook.com
Aromatic RingsElectrophilic SubstitutionPoly-substituted BiphenylsFine-tuning of electronic/steric properties.

Potential Novel Applications of this compound in Advanced Chemical Technologies (Non-Biological)

While speculative, the unique combination of a sterically hindered biphenyl core, a polar carboxylic acid, and an electron-withdrawing nitro group suggests potential applications in materials science. Biphenyl derivatives are known to be key components in a range of advanced technologies. rsc.orgresearchgate.net

High-Performance Polymers: The di-functional nature of the molecule (carboxylic acid and a modifiable nitro group) makes it a candidate as a monomer for synthesizing novel high-performance polymers. For example, after reduction of the nitro group to an amine, the resulting aminocarboxylic acid could undergo polycondensation to form an aramid-like polymer. Such polymers often exhibit high thermal stability and mechanical strength. rsc.org

Liquid Crystals: Biphenyls are a cornerstone of liquid crystal technology. rsc.org The rigid, rod-like shape of the this compound core is conducive to forming liquid crystalline phases. Chemical modification of the carboxylic acid to a long-chain ester could enhance this property, leading to new materials for display technologies.

Organic Electronics: Functionalized biphenyls are used in organic light-emitting diodes (OLEDs) and as organic semiconductors. rsc.orgroyalsocietypublishing.org The nitro group, being strongly electron-withdrawing, could impart useful electron-transport properties to the molecule. Derivatives of this compound could be investigated as components in charge-transport layers or as fluorescent emitters in OLED devices.

Macrocyclic Chemistry: The biphenyl unit can be incorporated into larger macrocyclic structures, such as biphenarenes. nih.gov These macrocycles have customizable cavities and are studied for molecular recognition, sensing, and separation applications. nih.gov Derivatives of this compound could serve as building blocks for novel, functionalized macrocyclic hosts.

Table 3: Potential Non-Biological Applications in Advanced Chemical Technologies
Application AreaRelevant Structural FeaturesRationale
High-Performance Polymers (e.g., Aramids)Rigid biphenyl backbone; Carboxylic acid and amine (post-reduction) groups.Monomer for polycondensation, leading to thermally stable and mechanically robust materials.
Liquid CrystalsElongated, rigid biphenyl core.The molecular shape is suitable for forming mesophases, a key requirement for liquid crystal displays. rsc.org
Organic Electronics (e.g., OLEDs)Biphenyl core; Electron-withdrawing nitro group.Potential for use as electron-transport materials or as scaffolds for fluorescent emitters. royalsocietypublishing.org
Macrocyclic HostsFunctionalized biphenyl unit.Can be used as a building block for constructing larger, complex host molecules for sensing or separation. nih.gov

Q & A

Basic Questions

Q. What synthetic routes are effective for producing 2-Methyl-3-(3-nitrophenyl)benzoic acid with high regiochemical control?

  • Methodological Answer : A two-step approach is recommended:

Friedel-Crafts alkylation to introduce the methyl group onto the benzoic acid backbone.

Electrophilic aromatic substitution using nitration conditions (e.g., HNO₃/H₂SO₄) to position the nitro group at the 3-position of the phenyl ring.

  • Critical factors:
  • Temperature control (<5°C during nitration) to minimize byproducts.
  • Use of directing groups (e.g., methyl) to ensure regioselectivity .
  • Example Protocol :
StepReagents/ConditionsYield Optimization
1AlCl₃, CH₃Cl, 0–5°C65–75% (monitored by TLC)
2HNO₃ (fuming), H₂SO₄, 40°C80–85% (HPLC purity >95%)

Q. Which spectroscopic techniques are optimal for confirming the substitution pattern and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR :
  • Identify methyl protons (δ 2.3–2.5 ppm) and nitro group proximity via splitting patterns.
  • Aromatic protons (δ 7.5–8.5 ppm) confirm nitro positioning .
  • LC-MS :
  • High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., [M+H]⁺ calculated for C₁₄H₁₁NO₄: 264.0766).
  • Purity >98% via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the nitro group?

  • Methodological Answer :

  • Use SHELXL for structure refinement:

Collect high-resolution X-ray diffraction data (≤1.0 Å).

Refine anisotropic displacement parameters for nitro O atoms to detect rotational disorder.

Validate using residual density maps and R-factor convergence (<5%) .

Advanced Questions

Q. What strategies address low yields in multi-step syntheses due to competing nitro-group reactions?

  • Methodological Answer :

  • Systematic Optimization :
  • Screen protecting groups (e.g., tert-butyl esters) to shield the carboxylic acid during nitration.
  • Employ DoE (Design of Experiments) to optimize stoichiometry and reaction time.
  • Case Study :
Variable TestedOptimal ConditionYield Improvement
Nitration Temp.35°C (vs. 50°C)+20% (reduced decomposition)
CatalystH₃PO₄ (vs. H₂SO₄)+15% (reduced sulfonation)
  • Reference .

Q. How does the 3-nitro substituent influence intermolecular interactions in enzyme inhibition studies?

  • Methodological Answer :

  • Molecular Docking : Compare binding affinities of 3-nitro vs. 4-nitro analogs using PDE4B crystal structures (PDB: 2QYL).
  • Nitro group forms H-bonds with Arg⁵¹⁶ and hydrophobic contacts with Phe⁴⁴⁶.
  • SAR Analysis :
Substituent PositionIC₅₀ (nM)Selectivity (PDE4B/PDE4D)
3-Nitro12 ± 28.5x
4-Nitro45 ± 72.1x
  • Conclusion: 3-Nitro enhances both potency and selectivity .

Q. How to resolve contradictions in reported melting points for this compound?

  • Methodological Answer :

  • DSC (Differential Scanning Calorimetry) :
  • Confirm purity-dependent melting behavior (e.g., 216–219°C for >99% purity).
  • Detect polymorphs via heating rate variation (2°C/min vs. 10°C/min).
  • Case Study :
Purity (%)Melting Range (°C)Observed Polymorph
95210–215Form α (monoclinic)
99216–219Form β (orthorhombic)
  • Reference .

Q. What computational methods predict the compound’s reactivity in radical-mediated transformations?

  • Methodological Answer :

  • DFT Calculations (B3LYP/6-311+G(d,p)):
  • Analyze spin density distribution to identify radical stabilization sites.
  • Predict regioselectivity in C–H functionalization (e.g., methyl vs. nitro-adjacent positions).
  • Key Output :
PositionSpin Density (a.u.)Predicted Reactivity
Methyl0.12Low
C-4 (Ph)0.78High
  • Validation via EPR spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.